(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
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Overview
Description
(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isopropyl group at position 5, a thiophen-2-yl group at position 3, and a methanol group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-thiophenecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone This intermediate is then cyclized in the presence of a suitable catalyst to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The thiophen-2-yl group can be substituted with other aromatic or aliphatic groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and suitable solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)carboxylic acid.
Scientific Research Applications
(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
- (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
- (5-propyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Uniqueness
(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
(5-propan-2-yl-3-thiophen-2-ylpyrazol-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(2)10-6-9(12-13(10)7-14)11-4-3-5-15-11/h3-6,8,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNJTNQSVSFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1CO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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